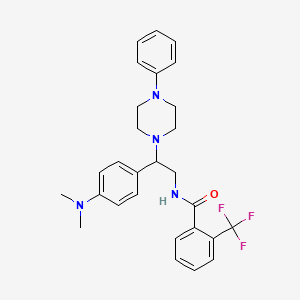
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C28H31F3N4O and its molecular weight is 496.578. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, often referred to as a complex piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a trifluoromethyl group, a dimethylamino group, and a piperazine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential antiviral properties. Research indicates that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a role in neuropharmacology . Furthermore, molecular docking studies have indicated that the compound may interact with viral RNA polymerase, potentially offering antiviral effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have shown that modifications in the piperazine ring and the introduction of various substituents on the benzamide core can significantly affect biological activity. For instance:
- Dimethylamino Substitution : Enhances binding affinity to AChE.
- Trifluoromethyl Group : Increases lipophilicity, potentially improving membrane permeability.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound through various assays:
- Antiviral Activity : In a study assessing antiviral properties against influenza A viruses, derivatives similar to this compound demonstrated significant cytopathic protection in infected cell lines. The effective concentration (EC50) values were reported as low as 10 µM for some derivatives .
- Neuropharmacological Effects : The compound was tested for its ability to inhibit AChE and BChE using the Ellman method. Results indicated that some analogs exhibited IC50 values significantly lower than standard inhibitors like rivastigmine, showcasing their potential as therapeutic agents for neurodegenerative diseases .
- Cytotoxicity Studies : Cytotoxic effects were evaluated on various cancer cell lines, revealing that certain structural modifications led to enhanced selectivity and potency against specific tumors .
Table 1: Biological Activity Summary
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N4O/c1-33(2)22-14-12-21(13-15-22)26(35-18-16-34(17-19-35)23-8-4-3-5-9-23)20-32-27(36)24-10-6-7-11-25(24)28(29,30)31/h3-15,26H,16-20H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAFMTQPEXJQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














